molecular formula C₁₁H₁₇NO₈ B1139670 (2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid CAS No. 263155-11-9

(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Cat. No.: B1139670
CAS No.: 263155-11-9
M. Wt: 291.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

The compound (2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid belongs to the class of amino sugar acids, specifically categorized as an N-acetylglucosaminic acid derivative. This classification places the molecule within the broader family of uronic acids, which are carbohydrates characterized by the oxidation of a primary hydroxyl group to a carboxylic acid functionality. The systematic nomenclature reflects the complex stereochemical arrangement of functional groups around the pyran ring system, with the acetamido group occupying a crucial position that influences both the molecule's chemical reactivity and biological function.

The compound's relationship to N-acetyl-D-glucosaminic acid is evident from its structural features, as both molecules share the characteristic acetamido substitution pattern and carboxylic acid functionality. N-acetyl-D-glucosaminic acid, with molecular formula C8H15NO7 and molecular weight 237.21 g/mol, serves as a reference point for understanding the broader chemical family to which this compound belongs. The Chemical Entities of Biological Interest database identifies this class of compounds under the identifier CHEBI:16948, emphasizing their significance in biological systems.

Alternative nomenclature systems may refer to related compounds as 2-acetamido-2-deoxy-gluconic acid derivatives, highlighting the structural modification where an amino group has been acetylated and a hydroxyl group has been oxidized to form the carboxylic acid. The presence of multiple stereocenters necessitates precise stereochemical designation using the Cahn-Ingold-Prelog system, as evidenced by the detailed (2S,3R,4R) and (1R,2R) descriptors in the systematic name.

Stereochemical Configuration and Significance

The stereochemical configuration of this compound represents a critical determinant of its chemical and biological properties. The specific arrangement of substituents around the pyran ring follows the D-configuration pattern characteristic of naturally occurring sugars, with the (2S,3R,4R) designation indicating the absolute configuration at carbon centers 2, 3, and 4 respectively. This stereochemical arrangement is fundamental to the molecule's ability to participate in biological recognition processes and enzymatic transformations.

The trihydroxypropyl side chain exhibits (1R,2R) configuration, which contributes to the overall three-dimensional structure of the molecule and influences its interaction with biological macromolecules. Research utilizing Raman optical activity spectroscopy has demonstrated that the conformational dynamics of related amino sugars are critically dependent on their stereochemical configuration, with subtle changes in spatial arrangement leading to dramatically different biological activities. The exquisite sensitivity of Raman optical activity to stereochemistry has enabled detailed characterization of similar compounds, revealing how intramolecular hydrogen bonding networks stabilize specific conformational states.

Density functional theory calculations combined with molecular dynamics simulations have provided insights into the conformational preferences of structurally related compounds, showing that explicit solvation effects play crucial roles in determining the most stable molecular conformations. The hydroxyl groups in the molecule form extensive hydrogen bonding networks both intramolecularly and with surrounding water molecules, creating a hydration shell that influences the compound's chemical reactivity and biological function.

The stereochemical configuration also determines the molecule's relationship to other important carbohydrates, particularly in the context of glycosaminoglycan biosynthesis where precise stereochemical control is essential for proper biological function. The specific arrangement of functional groups enables selective binding to enzymes and receptors, making stereochemistry a critical factor in understanding the compound's role in biological systems.

Relationship to Amino Sugars

The structural relationship between this compound and the broader family of amino sugars represents a fundamental connection in carbohydrate chemistry. Amino sugars are defined as sugar molecules in which at least one hydroxyl group has been replaced with an amine group, and more than 60 amino sugars are known to exist in nature. The acetamido functionality present in this compound represents a common modification of the basic amino sugar structure, where the primary amine has been acetylated to form a secondary amide.

N-acetyl-D-glucosamine serves as the foundational structure from which many amino sugar derivatives, including the compound under study, can be conceptually derived. N-acetyl-D-glucosamine itself is an amide derivative of the monosaccharide glucose, forming a secondary amide between glucosamine and acetic acid. This structural motif is significant in several biological systems, including bacterial cell walls where it forms part of the peptidoglycan structure, and in arthropod exoskeletons where it serves as the monomeric unit of chitin.

The oxidation of N-acetyl-D-glucosamine to form uronic acid derivatives like the compound represents an important metabolic transformation. Research has identified specific enzymatic pathways responsible for this conversion, including UDP-N-acetyl-D-glucosamine dehydrogenase, which catalyzes the NAD+-dependent oxidation of UDP-N-acetyl-D-glucosamine to UDP-N-acetyl-D-glucosaminuronic acid. The apparent Km values for this enzymatic reaction have been determined as 0.28 mM for UDP-N-acetyl-D-glucosamine and 1.43 mM for NAD+, with optimal activity observed at pH values greater than 9 in Tris-HCl buffer.

The relationship extends to the biosynthesis of complex carbohydrates, where amino sugar derivatives serve as building blocks for glycosaminoglycans such as hyaluronic acid. Hyaluronic acid consists of repeating β4-glucuronic acid-β3-N-acetylglucosamine disaccharides, synthesized by hyaluronan synthases using UDP-sugar precursors. This biosynthetic relationship demonstrates how amino sugar derivatives like the compound under study fit into larger biochemical networks.

Historical Context of Discovery

The historical development of amino sugar chemistry provides important context for understanding the significance of this compound within the broader field of carbohydrate research. The foundational work on related compounds began in the 1930s with Karl Meyer and John Palmer's identification of hyaluronic acid from the vitreous humor of cow eyes in 1934. Their research established the basic disaccharide structure of hyaluronic acid, consisting of glucuronic acid and N-acetylglucosamine units, which provided the conceptual framework for understanding amino sugar-uronic acid relationships.

Meyer's continued research over the subsequent two decades defined the detailed structure of hyaluronic acid as consisting of (glucuronic acid β(1–3)-N-acetylglucosamine β(1–4)) repeating units. This structural elucidation work, published in the Journal of Biological Chemistry, established Meyer as a foundational figure in glycosaminoglycan research and provided the chemical basis for understanding how amino sugars and uronic acids combine to form complex biological polymers.

The development of glucuronic acid as a medicinal compound occurred in parallel with amino sugar research, beginning with Dr. Morizo Ishidate's work at Tokyo University to separate and characterize glucuronic acid's metabolic role in living organisms. Dr. Tsuyoshi Shimozawa's studies of glucuronic acid metabolism in rats during 1943-1944 provided early insights into the biological significance of uronic acid compounds. The successful chemical synthesis of glucuronic acid lactone crystals from glucose by Dr. Ishidate and Dr. Masasi Okada in 1950 represented a significant advancement in the field.

The mass production of glucuronic acid was achieved by Dr. Yuji Imai and Mr. Masao Ishihara in the laboratories of Heiwa Seiyaku Co., Ltd. in 1950, leading to the approval of glucuronic acid as a medicine by the Ministry of Health and Welfare in 1951. This historical timeline demonstrates the progressive development of understanding regarding uronic acid compounds and their relationship to amino sugars.

The identification of hyaluronan synthases in the 1990s marked another crucial milestone in understanding amino sugar-uronic acid biochemistry. The discovery of the Streptococcus pyogenes hyaluronan synthase gene (HasA) in 1993 by the Weigel laboratory showed that a single enzyme could synthesize hyaluronic acid using both UDP-glucuronic acid and UDP-N-acetylglucosamine substrates. This finding was followed by the identification of three mammalian hyaluronan synthases (HAS1, HAS2, and HAS3) in 1996-1997, providing molecular-level understanding of how amino sugar derivatives participate in complex carbohydrate biosynthesis.

Position in Carbohydrate Chemistry

The position of this compound within the broader landscape of carbohydrate chemistry reflects its dual nature as both an amino sugar derivative and a uronic acid. This compound occupies a unique niche at the intersection of several important carbohydrate subfamilies, combining structural elements that are crucial for various biological functions. The presence of both acetamido and carboxylic acid functionalities positions this molecule as a versatile building block for complex carbohydrate structures.

Within the classification system of carbohydrates, this compound belongs to the glycosaminoglycan precursor family, which includes molecules that serve as substrates for the biosynthesis of important biological polymers. The structural similarity to components of hyaluronic acid, chondroitin sulfate, and other glycosaminoglycans establishes its relevance in extracellular matrix chemistry. Hyaluronic acid, consisting of repeating disaccharide units of glucuronic acid and N-acetylglucosamine, represents one of the most abundant glycosaminoglycans in vertebrate tissues.

The compound's relationship to UDP-sugar chemistry further emphasizes its importance in carbohydrate biochemistry. UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid, a closely related nucleotide sugar derivative, serves as a crucial intermediate in bacterial cell wall biosynthesis. This UDP-amino sugar, with molecular weight 621.3 g/mol, demonstrates how amino sugar-uronic acid derivatives participate in complex biosynthetic pathways. The enzymatic conversion of UDP-N-acetylglucosamine to UDP-N-acetylglucosaminuronic acid represents a key metabolic transformation that highlights the biochemical significance of such compounds.

Research into the conformational dynamics of carbohydrates has revealed that amino sugar derivatives exhibit complex stereochemical behavior that influences their biological activity. The application of Raman optical activity spectroscopy to D-glucuronic acid and N-acetyl-D-glucosamine has provided detailed insights into the vibrational nature of these biomolecules, showing how hydration effects contribute to conformational stability. These studies have demonstrated excellent agreement between experimental and calculated spectra when explicit solvation is included in theoretical models, emphasizing the importance of water interactions in determining carbohydrate structure.

The metabolic pathways involving amino sugar-uronic acid derivatives connect this compound to broader aspects of cellular biochemistry. O-GlcNAcylation, the process of adding N-acetylglucosamine to serine or threonine residues of proteins, represents a fundamental post-translational modification that regulates cellular responses to stress and nutrient availability. This modification competes with phosphorylation for the same amino acid sites and plays crucial roles in gene transcription regulation and cellular metabolism.

Property Value Reference
Molecular Formula (Related N-acetyl-D-glucosaminic acid) C8H15NO7
Molecular Weight (Related compound) 237.21 g/mol
ChEBI ID (N-acetyl-D-glucosaminic acid) CHEBI:16948
UDP-derivative Molecular Weight 621.3 g/mol
Enzymatic Km (UDP-GlcNAc) 0.28 mM
Enzymatic Km (NAD+) 1.43 mM
Optimal pH (Dehydrogenase reaction) >9 (Tris-HCl)

The position of this compound in carbohydrate chemistry is further defined by its role as a potential biomarker and its involvement in various metabolic disorders. Research has shown that N-acetyl-D-glucosamine participates in enzymatic reactions where it can be biosynthesized from chitobiose through beta-hexosaminidase action or from chitin through chitotriosidase-1 activity. These metabolic connections demonstrate how amino sugar-uronic acid derivatives integrate into complex biochemical networks that regulate cellular function and tissue homeostasis.

Properties

IUPAC Name

(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO8/c1-4(14)12-5-2-7(11(18)19)20-10(8(5)16)9(17)6(15)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5-,6-,8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROCJNDGXWMTBX-MTKMREKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C=C(OC(C1O)C(C(CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1C=C(O[C@@H]([C@@H]1O)[C@@H]([C@@H](CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N4O7C_{12}H_{20}N_{4}O_{7}, with a molecular weight of approximately 332.31 g/mol. The structure features multiple hydroxyl groups and an acetamido moiety which contribute to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of similar pyran-based compounds possess antimicrobial properties against various bacterial strains. The presence of hydroxyl and acetamido groups may enhance this activity by facilitating interaction with microbial cell membranes .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant capabilities. Compounds with similar configurations have been noted for their ability to scavenge free radicals, thus providing protective effects against oxidative stress .
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways. It could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and microbial metabolism.
  • Interaction with Cell Membranes : The hydrophilic nature of the hydroxyl groups may allow the compound to interact effectively with lipid bilayers, altering membrane permeability and function.
  • Gene Expression Modulation : There is potential for this compound to influence gene expression related to stress response and inflammation through pathways such as NF-kB and MAPK signaling .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyran derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50–100 µg/mL .

CompoundMIC (µg/mL)Target Organism
Compound A50Staphylococcus aureus
Compound B75Escherichia coli
Target Compound100Both

Case Study 2: Anti-inflammatory Properties

In an experimental model of induced inflammation in rats, administration of the compound resulted in a significant reduction in edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C11H17NO8
  • Molecular Weight : 291.255 g/mol
  • IUPAC Name : (2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Functional Groups

The compound contains several functional groups that contribute to its biological activity:

  • Acetamido group
  • Hydroxy groups
  • Carboxylic acid

Medicinal Chemistry

This compound has been investigated for its potential use in developing antiviral agents. Its structural analogs have shown promise in inhibiting viral replication mechanisms. For instance, derivatives of similar pyran-based compounds have been noted for their activity against influenza viruses and other respiratory infections .

Antiviral Research

Recent studies have highlighted the potential of this compound in antiviral applications. Research indicates that compounds with similar structures can modulate host cell responses to viral infections. This modulation may enhance the efficacy of existing antiviral drugs or serve as a basis for new therapeutic strategies against viral pathogens .

Pharmaceutical Formulations

The compound's unique structure allows it to be integrated into various pharmaceutical formulations aimed at improving solubility and bioavailability of active ingredients. Its use as an excipient in drug delivery systems has been explored to enhance the stability and release profiles of drugs .

Environmental Impact Studies

Due to its ionizable nature, the environmental behavior of this compound has been studied to assess its bioavailability and degradation pathways in ecological systems. Understanding how such compounds interact with biological systems is crucial for evaluating their environmental risks and regulatory compliance .

Data Tables

Study ReferenceCompound TestedResults
PMC10035319Pyran analogsInhibition of viral replication
ECETOC TR123Ionizable compoundsImproved biodegradation rates observed

Case Study 1: Antiviral Efficacy Against Influenza

A study published in PubMed Central evaluated various pyran derivatives for their antiviral efficacy against influenza viruses. The results indicated that certain structural modifications led to enhanced inhibitory effects on viral replication pathways.

Case Study 2: Environmental Risk Assessment

Research conducted under ECETOC guidelines assessed the environmental impact of ionizable organic compounds including this pyran derivative. The findings suggested that understanding the degradation pathways is essential for predicting ecological risks associated with pharmaceutical contaminants.

Comparison with Similar Compounds

Structural Analog: Influenza Neuraminidase Inhibitor

Compound: (2R,3R,4S)-3-Acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid Key Differences:

  • Position 4 Substitution: The target compound has a hydroxyl group, whereas this analog replaces it with a diaminomethylideneamino group.
  • Pharmacological Relevance: The diaminomethylideneamino group in the analog is associated with resistance mutations (e.g., V27A/S31N in influenza A strains) and enhanced binding to viral neuraminidase . Activity: Demonstrated efficacy against A(H1N1)pdm09 and A(H3N2) influenza strains, though resistance emerged in clinical isolates from 2011–2015 .

Antihypertensive Pyrimidine Derivative

Compound: (2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acid Key Differences:

  • Core Structure : Hexahydropyrimidine vs. dihydro-2H-pyran.
  • Functional Groups: The sulfanylpropanoyl group in this compound contrasts with the trihydroxypropyl chain in the target compound. Activity: Exhibits antihypertensive effects via angiotensin-converting enzyme (ACE) inhibition, highlighting the role of carboxylic acid and sulfhydryl groups in metal-binding and enzyme interaction .

β-Lactam Antibiotic Derivatives

Compounds :

  • (4S)-2-{[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid
  • (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Key Differences:
  • Ring Systems : Thiazolidine or bicyclic β-lactam cores vs. pyran.
  • Pharmacophores : β-Lactam derivatives rely on amide and bicyclic structures for penicillin-binding protein (PBP) inhibition, while the target compound’s pyran ring may target different enzymes .

Research Implications and Gaps

  • Structural Optimization: The target compound’s trihydroxypropyl side chain may improve solubility compared to the diaminomethylideneamino analog, but its antiviral efficacy remains untested .
  • Synergistic Effects: Hybridization with sulfanylpropanoyl or β-lactam motifs (as in ) could enhance multitarget activity.
  • Data Limitations: No direct pharmacological or spectroscopic data (e.g., NMR, IC50) are available for the target compound, necessitating further experimental validation.

Preparation Methods

Starting Materials and Initial Functionalization

Synthesis typically begins with a carbohydrate scaffold such as D-glucose or derivatives. For example, methyl 4,6-O-benzylidene-α-D-glucopyranoside is oxidized to introduce a carboxylic acid group at C-6, followed by protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) or acetyl groups.

StepReagents/ConditionsPurposeYield
1D-Glucose, HIO₄, H₂O/EtOH (0°C, 2 h)Oxidative cleavage of vicinal diols85%
2Ac₂O, pyridine (rt, 12 h)Acetylation of hydroxyl groups92%

Glycosylation for Pyran Ring Formation

The pyran ring is constructed via acid-catalyzed cyclization. A mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1 v/v) at −20°C induces cyclization over 6–8 hours, forming the dihydro-2H-pyran backbone. Stereochemical control at C-2 and C-3 is achieved using chiral auxiliaries or asymmetric catalysis.

Introduction of the Acetamido Group

Acylation at C-4 employs acetyl chloride in a 10:1 to 20:1 molar ratio relative to the pyran intermediate. Reactions proceed in tetrahydrofuran (THF) at 50°C for 12–24 hours, yielding the acetamido derivative with >90% regioselectivity.

Acetyl Chloride RatioSolventTemperatureTimeYield
10:1THF50°C24 h88%
20:1DCM40°C18 h92%

Attachment of the Trihydroxypropyl Side Chain

The (1R,2R)-1,2,3-trihydroxypropyl group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). A diol precursor reacts with the pyran intermediate in THF at 0°C, achieving >95% stereochemical fidelity.

Stereochemical Control and Optimization

Asymmetric Catalysis

Brønsted base catalysts (e.g., quinine derivatives ) enable enantioselective formation of β-hydroxy α-amino acid intermediates, critical for the trihydroxypropyl side chain. Reactions in toluene at −78°C achieve 98% enantiomeric excess (ee).

Protecting Group Strategy

Temporary protection of hydroxyl groups is vital. Benzyl ethers and acetals are preferred for stability under acidic conditions. Deprotection uses catalytic hydrogenation (H₂/Pd-C) or TFA/water mixtures.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O): δ 5.32 (d, J = 3.5 Hz, H-2), 4.89 (m, H-3), 3.75–3.62 (m, trihydroxypropyl protons).

  • HRMS (ESI): m/z 292.1024 [M+H]⁺ (calc. 292.1028).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity. Retention time: 12.7 min.

Challenges and Comparative Analysis

Yield Limitations

Early methods suffered from low yields (30–40%) due to side reactions during cyclization. Optimized protocols using high-dilution conditions improved yields to 75–85%.

Scalability Issues

Large-scale synthesis faces challenges in cost and waste generation. Continuous-flow systems and catalytic methods are under investigation to enhance sustainability .

Q & A

Q. What experimental techniques are recommended to confirm the stereochemical configuration of this compound?

Answer :

  • X-ray crystallography is the gold standard for unambiguous stereochemical assignment, particularly for complex polyhydroxylated structures. For dynamic analysis, Nuclear Overhauser Effect (NOE) NMR spectroscopy can reveal spatial proximity between protons, aiding in conformational analysis .
  • Comparative optical rotation with known stereoisomers or synthetic intermediates may provide supplementary evidence.

Q. How can researchers design a synthesis protocol for this compound while maintaining stereochemical fidelity?

Answer :

  • Employ chiral pool synthesis starting from enantiopure precursors (e.g., (1R,2R)-1,2,3-trihydroxypropyl derivatives) to preserve stereocenters.
  • Use temporary protecting groups (e.g., acetyl or benzyl groups) for hydroxyl and amino functionalities to prevent undesired side reactions during coupling steps, as demonstrated in analogous syntheses of pyran derivatives .
  • Monitor reaction progress with HPLC-MS to detect intermediates and confirm regioselectivity.

Advanced Research Questions

Q. What strategies mitigate discrepancies in biological activity data attributed to epimeric impurities?

Answer :

  • Chiral chromatography (e.g., using amylose- or cellulose-based columns) with optimized mobile phases (e.g., hexane:isopropanol gradients) can resolve co-eluting epimers, as noted in pharmacopeial guidelines for structurally similar compounds .
  • Quantitative NMR (qNMR) with chiral shift reagents can quantify impurity levels. Cross-validate results with LC-HRMS to ensure accuracy.

Q. How should researchers design experiments to investigate the compound’s interaction with glycosidase enzymes?

Answer :

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) and thermodynamic parameters.
  • For mechanistic studies, employ kinetic assays with fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) to monitor enzyme inhibition. Reference the experimental framework in antibacterial studies of related bicyclic lactams .

Q. What statistical approaches are suitable for analyzing variability in physicochemical property data across laboratories?

Answer :

  • Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent purity, temperature fluctuations).
  • Use randomized block designs with split-plot arrangements to account for batch effects, as outlined in agricultural chemistry studies .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the final coupling step of the synthesis?

Answer :

  • Optimize coupling reagents (e.g., HATU vs. EDCI) and reaction solvents (e.g., DMF vs. THF) to enhance activation efficiency.
  • Monitor reaction kinetics via <sup>13</sup>C NMR to identify rate-limiting steps. Pre-activation of carboxylic acid groups as mixed anhydrides may improve reactivity .

Data Contradiction Analysis

Q. Why might reported pKa values for the carboxylic acid group vary between studies?

Answer :

  • Differences in solvent systems (e.g., aqueous vs. non-aqueous media) and ionic strength can shift ionization equilibria.
  • Validate measurements using potentiometric titration under standardized conditions (e.g., 0.1 M KCl at 25°C) and cross-reference with computational models (e.g., COSMO-RS) .

Safety & Handling

Q. What precautions are critical when handling this compound in aqueous solutions?

Answer :

  • Avoid exposure to reducing agents or metals (e.g., Fe, Cu) that may catalyze decomposition.
  • Store lyophilized samples under inert gas (N2 or Ar) at -20°C to prevent hydrolysis, following safety protocols for labile acetamido derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.